Product packaging for 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL(Cat. No.:CAS No. 118487-71-1)

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL

Cat. No.: B2943261
CAS No.: 118487-71-1
M. Wt: 180.23
InChI Key: FOWSNMAFJJYSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic compounds are organic molecules characterized by the fusion of two or more rings, where at least one of the rings contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in These structures are of paramount importance in chemical biology and medicinal chemistry due to their widespread presence in a vast array of biologically active molecules, including many approved drugs. ijpsr.comfiveable.me

The fusion of rings often imparts a rigid and planar geometry to the molecule, which can facilitate more precise and effective interactions with biological targets like enzymes and receptors. ias.ac.in This structural rigidity, combined with the electronic properties conferred by the heteroatoms, can lead to high potency and selectivity for their intended targets. airo.co.in Consequently, fused heterocyclic systems are often referred to as "privileged scaffolds" in drug discovery, as they have demonstrated the ability to bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov These applications span a wide range, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory agents. airo.co.innih.gov The versatility of these scaffolds is further enhanced by the ability to introduce various functional groups through chemical synthesis, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. airo.co.infiveable.me

Overview of Thienopyridine Isomers and their Distinctive Research Relevance

Thienopyridines represent a significant class of fused heterocyclic compounds, formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. researchgate.netigi-global.com Depending on the orientation of the fusion, six distinct isomers of thienopyridine can be formed:

thieno[2,3-b]pyridine (B153569)

thieno[3,2-b]pyridine (B153574)

thieno[2,3-c]pyridine (B153571)

thieno[3,2-c]pyridine (B143518)

thieno[3,4-b]pyridine

thieno[3,4-c]pyridine (B8695171) igi-global.comresearchgate.net

Each of these isomers possesses a unique electronic distribution and three-dimensional shape, leading to distinct chemical and biological properties. researchgate.net The thienopyridine scaffold is most famously recognized for its application in cardiovascular medicine. For instance, drugs like clopidogrel (B1663587) and prasugrel, which are derivatives of the thieno[3,2-b]pyridine isomer, are widely prescribed as antiplatelet agents to prevent blood clots. mdpi.com

Beyond their antiplatelet activity, thienopyridine derivatives have been extensively investigated for a multitude of other therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities. researchgate.netigi-global.com The thieno[2,3-b]pyridine isomer, in particular, has been the subject of intensive research and has demonstrated a broad range of biological effects. researchgate.netnih.gov

The thieno[2,3-c]pyridine isomer has also emerged as a scaffold of significant interest in medicinal chemistry. ontosight.ainih.gov Researchers have explored its potential in developing novel anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov Notably, the thieno[2,3-c]pyridine core is a key structural component in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. nih.gov

Table 1: Biological Activities of Thienopyridine Isomers

Isomer Reported Biological Activities
Thieno[2,3-b]pyridine Anti-inflammatory, antidepressant, antibacterial, antimicrobial, antiviral, antitumor. researchgate.net
Thieno[3,2-b]pyridine Antiplatelet. mdpi.com
Thieno[2,3-c]pyridine Anticancer, anti-inflammatory, antimicrobial, kinase inhibition. ontosight.ainih.gov
Thieno[3,2-c]pyridine Limited data available.
Thieno[3,4-b]pyridine Limited data available.
Thieno[3,4-c]pyridine Limited data available.

Specific Focus: The Compound 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL within the Thieno[2,3-C]pyridine Class

Despite the lack of specific data, an analysis of its structure allows for predictions regarding its potential biological relevance. The core thieno[2,3-c]pyridine framework is a well-established pharmacophore with a proven track record in the development of bioactive compounds. ontosight.ainih.gov The substituents on this core structure are expected to play a crucial role in defining its biological profile:

Amino (-NH2) group at position 4: The presence of an amino group can significantly influence the molecule's basicity and its ability to form hydrogen bonds. Hydrogen bonding is a key interaction in the binding of drugs to their biological targets. ontosight.ai

Hydroxyl (-OH) group at position 5: Similar to the amino group, the hydroxyl group is a hydrogen bond donor and acceptor, which can contribute to target binding affinity and specificity. ontosight.ai

Methyl (-CH3) group at position 7: The methyl group can impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net It can also influence how the molecule fits into a binding pocket on a protein.

Given that the thieno[2,3-c]pyridine scaffold is known to be a component of kinase inhibitors, it is plausible that this compound could be investigated for similar activity. nih.gov The amino and hydroxyl groups could potentially interact with key amino acid residues in the ATP-binding site of kinases. Furthermore, the general anticancer, anti-inflammatory, and antimicrobial activities associated with this class of compounds suggest that this molecule could be a candidate for screening in these therapeutic areas. ontosight.ainih.gov

However, without experimental data, these remain theoretical considerations. Further research, including chemical synthesis and comprehensive biological evaluation, is necessary to determine the actual pharmacological profile of this compound and to ascertain its potential as a lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B2943261 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL CAS No. 118487-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-7-methyl-6H-thieno[2,3-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-7-5(2-3-12-7)6(9)8(11)10-4/h2-3H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSNMAFJJYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)N1)N)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118487-71-1
Record name 4-amino-7-methylthieno[2,3-c]pyridin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Elucidation of Reaction Mechanisms and Pathways in Thieno 2,3 C Pyridine Chemistry

Mechanistic Studies of Ring Annulation and Cyclization Processes

The construction of the thieno[2,3-c]pyridine (B153571) core is a pivotal step in the synthesis of its derivatives. Mechanistic studies have illuminated several pathways for ring annulation and cyclization, generally categorized into two main strategies: the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core, or the construction of the pyridine ring onto a thiophene precursor. nih.gov

One of the most established methods for the synthesis of 2-aminothiophenes, which can be precursors to thieno[2,3-c]pyridines, is the Gewald three-component reaction . This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. For the synthesis of a precursor to 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL, a substituted piperidin-4-one could serve as the ketone component. The mechanism of the Gewald reaction is thought to proceed through a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur to the α-carbon of the nitrile to form a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization then yield the 2-aminothiophene ring.

Another versatile approach involves the Pomeranz-Fritsch cyclization . While traditionally used for the synthesis of isoquinolines, modified versions can be applied to the synthesis of thieno[2,3-c]pyridines. For instance, a synthetic route may involve the reaction of a thiophene-based aldehyde or ketone with an aminoacetal, followed by an acid-catalyzed cyclization. google.com A metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives has been reported, which involves a one-pot triazolization reaction followed by a modified Pomeranz-Fritsch cyclization and a subsequent acid-mediated denitrogenative transformation. nih.govkuleuven.be

The cyclization to form the pyridine ring onto a thiophene can also be achieved through various condensation reactions. For example, a 2-aminothiophene derivative can react with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine ring. The specific substituents on the thiophene precursor will dictate the final substitution pattern on the thieno[2,3-c]pyridine product.

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of the thieno[2,3-c]pyridine ring system is dictated by the electronic properties of both the thiophene and pyridine rings, as well as the nature of the substituents.

Nucleophilic Reactions: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C6 in the parent pyridine). In the context of the thieno[2,3-c]pyridine system, this corresponds to the positions within the pyridine moiety. The presence of an amino group at the 4-position and a hydroxyl group at the 5-position in "this compound" would significantly influence the nucleophilic reactivity. The amino group is a strong activating group, while the hydroxyl group (or its corresponding phenoxide) is also an electron-donating group. These groups would increase the electron density of the pyridine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted thieno[2,3-c]pyridine. However, nucleophilic displacement of a suitable leaving group at positions analogous to the 2- and 4-positions of pyridine is a common reaction pathway. abertay.ac.ukquimicaorganica.org For instance, if a halogen were present at the 4- or 7-positions, it could potentially be displaced by a nucleophile via an addition-elimination mechanism. abertay.ac.uk

Electrophilic Reactions: In contrast to the pyridine ring, the thiophene ring is electron-rich and generally undergoes electrophilic substitution. However, in the fused thieno[2,3-c]pyridine system, the electron-withdrawing effect of the pyridine nitrogen deactivates the thiophene ring towards electrophilic attack. Electrophilic substitution on the pyridine ring is generally difficult and requires forcing conditions, typically occurring at the 3- and 5-positions. For "this compound", the amino and hydroxyl groups would strongly activate the pyridine ring towards electrophilic substitution. The directing effects of these substituents would need to be considered to predict the regioselectivity of such reactions. A kinetic study on the related thieno[2,3-b]pyridine (B153569) has shown that electrophilic substitution, such as nitration, can occur, and the reactivity of the protonated species can be evaluated. rsc.org

Understanding Rearrangements and Transformation Reactions pertinent to Thienopyridines (e.g., Dimroth rearrangement)

Rearrangement reactions can provide pathways to novel heterocyclic structures from thienopyridine precursors. The Dimroth rearrangement is a well-known isomerization of N-alkyl-, N-aryl-, or N-heteroaryl-α-amino-N-heterocycles that involves the opening of the heterocyclic ring followed by recyclization. nih.govwikipedia.org This rearrangement is particularly relevant for pyrimidine-containing fused systems, such as thieno[2,3-d]pyrimidines, which are structurally related to thieno[2,3-c]pyridines.

In the context of a substituted 4-aminothieno[2,3-c]pyridine, a Dimroth-type rearrangement could potentially occur under certain conditions, such as in the presence of acid or base, or upon heating. The general mechanism for the Dimroth rearrangement involves the opening of the pyrimidine (B1678525) ring (in thienopyrimidines) to form an intermediate that can then re-close in a different orientation. For a 4-aminothieno[2,3-c]pyridine, this would likely involve the pyridine ring. The reaction is typically driven by the formation of a more thermodynamically stable isomer. For instance, an exocyclic amino group could be incorporated into the ring, or a ring nitrogen and its substituent could be exchanged with an exocyclic imino group. While specific studies on the Dimroth rearrangement of "this compound" are not available, the principles of this rearrangement in related heterocyclic systems suggest its potential applicability. nih.govscielo.br

Computational Mechanistic Insights: Transition States and Activation Barriers

Computational chemistry provides a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating activation barriers. While specific computational studies on the reaction mechanisms of "this compound" are not prominently available in the literature, computational methods have been applied to understand the properties and reactivity of related thienopyridine systems.

For example, molecular modeling and docking studies have been used to investigate the binding of thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives to biological targets, which provides indirect insight into their electronic properties and potential reactivity. nih.govrsc.orgmdpi.com

In principle, density functional theory (DFT) calculations could be employed to investigate the mechanisms of the reactions discussed above for "this compound". Such studies could:

Model the ring annulation process: By calculating the energies of intermediates and transition states in the Gewald or Pomeranz-Fritsch reactions, the most favorable reaction pathway could be determined.

Predict the regioselectivity of electrophilic and nucleophilic attack: By calculating molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO), the most likely sites for electrophilic and nucleophilic reactions could be identified.

Investigate rearrangement pathways: The mechanism of a potential Dimroth rearrangement could be elucidated by mapping the potential energy surface for the ring-opening and ring-closing steps, and calculating the activation energy for the process.

The following table provides a hypothetical summary of the types of data that could be generated from such computational studies for related thienopyridine reactions.

Reaction TypeComputational MethodCalculated ParameterHypothetical Value (kcal/mol)
Ring CyclizationDFT (B3LYP/6-31G)Activation Energy (Ea)15-25
Electrophilic NitrationDFT (M06-2X/def2-TZVP)Transition State Energy20-30
Nucleophilic SubstitutionDFT (B3LYP/6-31+G**)Reaction Barrier10-20
Dimroth RearrangementDFT (B3LYP/6-31G)Activation Energy (Ea)25-35

Note: The values in this table are hypothetical and are intended to illustrate the type of data that can be obtained from computational studies. Actual values would depend on the specific reaction and computational methodology.

Advanced Spectroscopic and Structural Characterization of 4 Amino 7 Methylthieno 2,3 C Pyridin 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For thieno[2,3-c]pyridine (B153571) derivatives, a combination of one-dimensional and two-dimensional NMR experiments is typically employed. mdpi.comresearchgate.net

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the splitting pattern (multiplicity) reveals information about adjacent, non-equivalent protons.

For a compound like 4-Amino-7-methylthieno[2,3-c]pyridin-5-ol, distinct signals are expected for the protons of the methyl group, the amino group, the hydroxyl group, and the aromatic protons on the thienopyridine core. The amino (NH₂) and hydroxyl (OH) protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The methyl (CH₃) group typically appears as a sharp singlet. The protons on the thiophene (B33073) and pyridine (B92270) rings will have characteristic chemical shifts and coupling constants that help to confirm their positions. semanticscholar.orgresearchgate.net

Table 1: Representative ¹H-NMR Spectral Data for a this compound Scaffold Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-2 (Thiophene ring)7.0 - 7.5Doublet
H-3 (Thiophene ring)6.8 - 7.2Doublet
-CH₃ (at C-7)2.3 - 2.8Singlet
-NH₂ (at C-4)5.0 - 6.5Broad Singlet
-OH (at C-5)9.0 - 11.0Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

In this compound, signals are expected for the methyl carbon, as well as for the sp²-hybridized carbons of the fused aromatic rings. The positions of the carbons bearing the amino, hydroxyl, and sulfur substituents will show characteristic chemical shifts. For instance, carbons bonded to electronegative atoms like oxygen and nitrogen (C-4, C-5) are typically shifted downfield. The ¹³C NMR spectra of various substituted thienopyridines have been extensively reported, providing a solid basis for assigning the carbon skeleton. mdpi.comresearchgate.netresearchgate.net

Table 2: Representative ¹³C-NMR Spectral Data for a this compound Scaffold Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₃ (at C-7)15 - 25
Aromatic CH110 - 130
Aromatic C (quaternary)125 - 150
C-S (Thiophene ring)130 - 155
C-NH₂145 - 160
C-OH150 - 165
C-N (Pyridine ring)140 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Molecular Architectures

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It would be used to confirm the connectivity of protons within the thiophene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduslideshare.net This technique is invaluable for definitively assigning which proton is bonded to which carbon, simplifying the interpretation of the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.eduslideshare.net This is particularly useful for identifying connections across quaternary (non-protonated) carbons and heteroatoms, which is essential for piecing together the fused ring system and confirming the positions of substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its key functional groups. The O-H stretch of the hydroxyl group and the N-H stretches of the amino group would appear as broad and sharp bands, respectively, in the high-frequency region. Aromatic C-H stretching and C=C/C=N ring stretching vibrations would confirm the presence of the thienopyridine core. mdpi.comresearchgate.net

Table 3: Key FT-IR Absorption Bands for this compound Note: Frequencies are representative for the indicated functional groups.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)
Amino (-NH₂)N-H Stretch3300 - 3500 (Sharp, often two bands)
Aromatic C-HC-H Stretch3000 - 3100
Methyl (-CH₃)C-H Stretch2850 - 2960
Aromatic RingsC=C and C=N Stretch1450 - 1650
Amino (-NH₂)N-H Bend1550 - 1650
Thiophene RingC-S Stretch600 - 800

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, allowing for the determination of the elemental formula of the molecule. mdpi.comresearchgate.net

For this compound (C₈H₉N₃OS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its molecular weight. HRMS would provide an exact mass measurement consistent with its chemical formula. researchgate.net The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as CO, HCN, or methyl radicals, providing further corroboration of the proposed structure.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₈H₉N₃OS
Nominal Molecular Weight195 g/mol
Exact Mass [M]195.0466 Da
Exact Mass [M+H]⁺196.0544 Da

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, as well as bond lengths, bond angles, and torsional angles.

For a thieno[2,3-c]pyridine derivative, a crystal structure analysis would definitively confirm the connectivity and planarity of the fused ring system. researchgate.netresearchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern how the molecules pack together in the crystal lattice. mdpi.commdpi.com While specific data for the title compound is not available, studies on related thienopyrimidine and thienopyridine structures show that hydrogen bonding plays a crucial role in their crystal packing. mdpi.comresearchgate.net

Table 5: Expected Structural Parameters from X-ray Crystallography for Thienopyridine Scaffolds Note: Values are based on reported data for similar heterocyclic systems.

ParameterTypical Value
C-S Bond Length (Thiophene)~1.73 Å researchgate.net
C-N Bond Length (Pyridine)~1.34 Å researchgate.net
C-S-C Bond Angle (Thiophene)~91° researchgate.net
C-N-C Bond Angle (Pyridine)~116° researchgate.net
Intermolecular InteractionsHydrogen bonds (N-H···N, O-H···N, N-H···O), π–π stacking

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a substance. This method is crucial for confirming the empirical formula of a synthesized compound and assessing its purity. For "this compound" and its derivatives, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which can be compared against the theoretically calculated values based on the proposed molecular formula.

Detailed Research Findings

In the synthesis and characterization of new nih.govbenzothieno[2,3-c]pyridine derivatives, elemental analysis is routinely employed to verify the successful synthesis of the target molecules. For instance, a study on non-steroidal CYP17 inhibitors reported the synthesis of several benzothieno[2,3-c]pyridine compounds, with their structures confirmed by various spectroscopic methods and elemental analysis. nih.gov The experimentally determined percentages of C, H, and N for these compounds were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which is a widely accepted criterion for purity.

For example, the elemental analysis of a synthesized 4-Chloro-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-one derivative was reported as follows:

ElementCalculated (%)Found (%)
C54.1154.35
H2.682.43
N7.437.72
Data derived from a study on nih.govbenzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. nih.gov

In another example from the same study, the analysis for a related compound yielded:

ElementCalculated (%)Found (%)
C66.0465.87
H4.314.53
N4.284.67
Data derived from a study on nih.govbenzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. nih.gov

These examples highlight the precision of elemental analysis in confirming the elemental composition of complex heterocyclic systems. The close correlation between the calculated and found values provides strong evidence for the assigned chemical structure and indicates a high degree of purity of the synthesized compounds.

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. The sulfur content is typically determined by a similar combustion method, followed by the analysis of the resulting sulfur dioxide. From the masses of these products, the percentage composition of each element in the original sample is calculated.

The confirmation of the empirical formula through elemental analysis is a critical step that complements other characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unambiguous identification of new chemical entities within the thieno[2,3-c]pyridine family.

Structure Activity Relationship Sar Studies of 4 Amino 7 Methylthieno 2,3 C Pyridin 5 Ol Analogues

Design Principles for Thieno[2,3-C]pyridine (B153571) Scaffold Modification

The design of novel analogues based on the thieno[2,3-c]pyridine scaffold is guided by several key principles aimed at enhancing target affinity, selectivity, and drug-like properties. A primary strategy involves designing molecules that effectively occupy the binding pockets of target enzymes. For instance, in the development of non-steroidal inhibitors for enzymes like CYP17, the design strategy often incorporates two essential components: a metal-binding group with a lone pair of electrons to coordinate with the heme iron in the enzyme's active site, and a larger, often fused, ring system that mimics the natural steroid ligand and occupies the rest of the binding pocket. nih.govcu.edu.eg

Another important design principle is the modification of the scaffold to improve physicochemical properties, which can, in turn, enhance biological activity. Thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the [2,3-c] isomer, have been shown to suffer from poor solubility due to their planar structure, which promotes intermolecular stacking and crystal packing. mdpi.com A strategic approach to overcome this is to incorporate bulky, yet cleavable, functional groups such as esters and carbonates. This modification disrupts the planarity of the molecule, which is hypothesized to create a lower energy crystal structure, thereby increasing solubility and potentially leading to higher intracellular concentrations and improved activity. mdpi.com

Furthermore, molecular modeling and X-ray crystallography play a pivotal role in the rational design of new analogues. drugbank.com By understanding how a ligand orients itself within the hydrophobic pocket of a target, such as the ATP-binding site of a kinase, researchers can make informed decisions about scaffold modifications. This allows for the design of new ligands with optimized interactions, leading to more potent and selective enzyme inhibition. drugbank.com The synthesis of diverse libraries of compounds, for example by reacting a core intermediate with various secondary amines or other nucleophiles, allows for a broad exploration of the chemical space around the scaffold to identify optimal substituents for biological activity. mdpi.com

Positional and Substituent Effects on Ligand-Target Interactions in vitro

The biological activity of thieno[2,3-c]pyridine analogues is highly sensitive to the nature and position of substituents on the core structure. SAR studies demonstrate that even minor changes can significantly alter a compound's interaction with its biological target.

In a series of thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors, the substituent attached to the core scaffold via a linker was shown to be critical for anticancer activity. mdpi.com Molecular docking studies revealed that specific interactions between the substituent and amino acid residues in the Hsp90 active site were key to potent inhibition. For example, a compound featuring a thiomorpholine (B91149) substituent (6i) exhibited significantly higher inhibitory activity against multiple cancer cell lines compared to other analogues. mdpi.comdntb.gov.ua This enhanced activity was attributed to a strong hydrogen bond interaction between the protonated nitrogen of the thiomorpholine group and the carbonyl oxygen of Asp54, as well as a salt bridge interaction with the same residue. mdpi.com In contrast, analogues with different heterocyclic secondary amines at the same position showed varied, and often lower, levels of activity, highlighting the specific requirements for optimal binding.

Lessons from analogous heterocyclic systems, such as 4-aminoquinolines, further underscore the importance of substituent effects. In these systems, the electronic properties of the group at the 7-position (analogous to a position on the pyridine (B92270) ring of the thienopyridine) have a profound impact on activity. researchgate.netbohrium.com Electron-withdrawing groups at this position can lower the pKa of nitrogen atoms in the heterocyclic core and the side chain. researchgate.netbohrium.com This modulation of basicity is crucial as it affects the drug's accumulation in acidic cellular compartments and its interaction with targets like hematin (B1673048) in malaria parasites. researchgate.net Studies on 7-substituted 4-aminoquinolines showed that 7-iodo and 7-bromo derivatives were as active as the 7-chloro analogues, while 7-fluoro, 7-trifluoromethyl, and 7-methoxy derivatives were substantially less active, demonstrating that both the electronic nature and the size of the substituent are critical determinants of biological function. nih.gov These principles suggest that modifications to the pyridine part of the thieno[2,3-c]pyridine scaffold would likewise have a significant impact on ligand-target interactions by altering the electronic distribution and steric profile of the molecule.

Analysis of Pharmacophoric Elements and Bioisosteric Replacements within the Thienopyridine Core

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. Identifying the minimal pharmacophoric elements of a molecule is a core aspect of drug design. nih.gov For thieno[2,3-c]pyridine analogues, the key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings for π-π stacking or hydrophobic interactions, and a specific spatial arrangement of these features that complements the target's binding site. mdpi.comnih.gov For instance, in a series of PI3K inhibitors based on a thieno[2,3-d]pyrimidine (B153573) scaffold, a morpholine (B109124) moiety was identified as a key pharmacophoric element, forming a crucial hydrogen bond with a valine residue in the enzyme's active site. nih.gov Similarly, for Hsp90 inhibitors, the thienopyridine core itself serves as a scaffold, while the attached amine and ester groups provide the necessary hydrogen bonding and hydrophobic interactions for binding. mdpi.com

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. mdpi.com This process can significantly alter molecular properties such as size, shape, electron density, and lipophilicity. mdpi.com

Within the thienopyridine core, several bioisosteric replacements can be envisioned:

Thiophene (B33073) Ring: The sulfur atom in the thiophene ring could be replaced by oxygen (a furan) or selenium (a selenophene) to modulate electronic properties and potential metabolic stability. The thiophene ring itself can be considered a bioisostere of a benzene (B151609) ring, a replacement that was explored in the development of NMDA receptor antagonists, where a quinolinone template was modified to a thienopyridinone. researchgate.net

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is crucial for hydrogen bonding and defining the basicity of the molecule. Its position defines the different isomers of thienopyridine (e.g., [2,3-b], [3,2-c], etc.), each with a distinct chemical character. researchgate.net While replacing the nitrogen with carbon would fundamentally alter the scaffold to a benzothiophene, subtle changes can be made by modifying its chemical environment through adjacent substituents.

Functional Group Modification: Amine and hydroxyl groups, such as those in the parent compound 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL, are key pharmacophoric features. An amine could be replaced by a hydroxyl or a thiol to alter hydrogen bonding capabilities. A methyl group could be replaced by a halogen (like Cl or F) or a trifluoromethyl group to modify steric bulk and electronic effects. These replacements can fine-tune the ligand's interaction with its target, potentially leading to improved biological activity. mdpi.com

Establishment of Structure-Biological Activity Correlations in vitro models

The ultimate goal of SAR studies is to establish clear and predictable correlations between a molecule's structure and its biological activity. This is achieved by synthesizing a series of related compounds and evaluating them in relevant in vitro biological assays. The resulting data allows for the identification of structural motifs that enhance or diminish activity.

For a series of thieno[2,3-c]pyridine derivatives tested for anticancer activity, a clear correlation was established between the nature of the heterocyclic secondary amine substituent and the compound's potency against various cancer cell lines. mdpi.comdntb.gov.ua The data from these studies can be summarized to illustrate these correlations.

Inhibition of Cancer Cell Lines by Thieno[2,3-c]pyridine Analogues
CompoundSubstituent (R)Cell LineIC₅₀ (µM)
6iThiomorpholineHSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
6aMorpholineHSC3 (Head and Neck)>25

The data clearly indicates that the presence of a thiomorpholine group (Compound 6i ) leads to significantly more potent anticancer activity compared to the morpholine-containing analogue (Compound 6a ) against the HSC3 cell line. mdpi.comdntb.gov.ua This strong structure-activity correlation, supported by in silico docking studies showing favorable interactions for the thiomorpholine moiety, establishes it as a preferred substituent for this class of Hsp90 inhibitors. mdpi.com The compound 6i was also found to arrest the cell cycle in the G2 phase, providing a mechanistic basis for its anticancer effect. mdpi.comdntb.gov.ua

Similarly, in studies of thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors, a correlation was found between the lipophilicity of substituents and enzymatic activity. Derivatives with more lipophilic tetramethylene groups at the 5 & 6 positions of the thienopyrimidine core generally showed better activity than their less lipophilic 5-methyl-6-carboxylate counterparts. nih.gov For example, Compound VIb in that study showed potent inhibition of PI3Kβ (72%) and PI3Kγ (84%), which was superior to its less lipophilic analogue. nih.gov

These examples demonstrate the establishment of direct correlations between specific structural modifications—such as the identity of a substituent or the lipophilicity of a group—and the resulting biological activity in in vitro models. These established relationships are invaluable for guiding the future design and optimization of more effective therapeutic agents based on the thieno[2,3-c]pyridine scaffold.

Computational Chemistry and in Silico Modeling for 4 Amino 7 Methylthieno 2,3 C Pyridin 5 Ol Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is frequently used in drug design to predict the binding affinity and mode of action of novel compounds. For the thieno[2,3-c]pyridine (B153571) scaffold, docking studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds. For instance, various thieno[2,3-c]pyridine derivatives have been evaluated in silico for their anticancer potential by docking them against targets like Heat shock protein 90 (Hsp90). mdpi.comresearchgate.net

Once a ligand is docked into a protein's active site, a detailed analysis of the binding interactions is performed. This analysis identifies the key amino acid residues involved in the interaction and characterizes the nature of the chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

In studies involving thieno[2,3-c]pyridine analogs targeting Hsp90, molecular docking results have highlighted crucial molecular interactions within the protein's ATP-binding site. mdpi.com These analyses reveal which functional groups on the ligand are responsible for its binding affinity and selectivity. For 4-Amino-7-methylthieno[2,3-c]pyridin-5-ol, one would expect the amino (-NH2) and hydroxyl (-OH) groups to act as key hydrogen bond donors and acceptors, while the fused thieno-pyridine ring system would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in a target's binding pocket.

An illustrative summary of potential interactions, based on studies of similar compounds, is presented below.

Interacting Group of LigandPotential Interaction TypeCorresponding Amino Acid Residues (Examples)
Pyridine (B92270) NitrogenHydrogen Bond AcceptorLysine, Arginine
Amino Group (-NH2)Hydrogen Bond DonorAspartic Acid, Glutamic Acid
Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate
Thiophene (B33073) Sulfurvan der Waals, π-SulfurMethionine, Leucine, Isoleucine
Fused Aromatic RingsHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan
Note: This table is illustrative and shows the types of interactions that could be predicted for this compound based on its structure.

A ligand is not a rigid structure; its rotatable bonds allow it to adopt numerous conformations. Similarly, protein binding sites can exhibit flexibility. Conformational sampling and pose prediction are critical steps in the docking process where the algorithm explores various possible shapes (conformations) of the ligand and its orientation (pose) within the binding site. The goal is to identify the most energetically favorable pose, which is presumed to be the most likely binding mode.

For analogs of this compound, docking algorithms would systematically rotate the single bonds and place the resulting conformers within the active site. Each pose is then scored based on a function that estimates the binding free energy. The top-scoring poses provide valuable hypotheses about how the molecule achieves its biological effect, which can be validated through experimental methods like X-ray crystallography. nih.gov

Molecular docking is a powerful engine for virtual screening, a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a drug target. mdpi.com This allows researchers to prioritize a smaller, more manageable number of compounds for expensive and time-consuming experimental synthesis and testing.

The thieno[2,3-c]pyridine scaffold has been identified through such methods as a promising core for developing inhibitors of various kinases and other enzymes. researchgate.net If this compound were identified as a "hit" from a virtual screen, docking simulations would then be used for lead optimization. This involves making small, strategic chemical modifications to the parent molecule (e.g., adding or removing functional groups) and re-docking the new analogs. The goal is to improve properties like binding affinity, selectivity, and pharmacokinetic profiles, guided by the interaction patterns observed in the docking simulations. mdpi.com

Density Functional Theory (DFT) Calculations

DFT calculations can provide a detailed picture of a molecule's electronic properties. Key outputs include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity.

Other calculated descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

The table below illustrates the kind of electronic properties that DFT calculations could determine for this compound.

PropertyDescriptionPotential Significance
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates susceptibility to electrophilic attack
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Dipole MomentMeasure of net molecular polarityInfluences solubility and intermolecular forces
Mulliken Atomic ChargesCharge distribution on individual atomsPredicts reactive sites for chemical reactions
Note: This is an illustrative table of properties that can be calculated via DFT.

DFT is also highly effective for studying chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out an entire reaction pathway. This allows for the determination of important thermochemical and kinetic parameters.

For the synthesis of this compound and its derivatives, DFT could be used to:

Calculate Reaction Enthalpies (ΔH): To determine if a proposed reaction is exothermic or endothermic.

Determine Activation Energies (Ea): By locating the transition state structure, DFT can calculate the energy barrier for a reaction, providing insight into the reaction rate and feasibility under different conditions.

Investigate Reaction Mechanisms: DFT can help elucidate complex reaction mechanisms by comparing the energy profiles of different possible pathways, allowing chemists to understand how a product is formed and how to optimize reaction conditions for better yields. mdpi.com

These computational studies provide a theoretical foundation that complements experimental work, accelerating the discovery and development of new chemical entities based on the thieno[2,3-c]pyridine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational approach in modern drug discovery and chemical research. For a compound such as this compound, QSAR studies serve as a theoretical framework to correlate its structural or physicochemical properties with its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodology provides a clear path for gaining predictive insights.

A hypothetical QSAR study for this compound would begin with the synthesis and biological evaluation of a series of analogues. In this series, systematic modifications would be made to the core structure of this compound. For instance, the methyl group at the 7-position could be replaced with other alkyl or aryl groups, the amino group at the 4-position could be substituted, or the hydroxyl group at the 5-position could be altered.

Following biological testing, a dataset would be compiled containing the chemical structures and their corresponding measured activities (e.g., IC₅₀ values against a specific enzyme or receptor). For each molecule in this dataset, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Key descriptor classes relevant for a QSAR study on this compound would include:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which describe the molecule's electronic and reactivity profile.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that define the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (LogP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecular structure.

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is constructed. This model takes the form of an equation that links a selection of the most relevant molecular descriptors to the biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts toward compounds with potentially enhanced potency and more desirable properties.

Prediction of Molecular Properties through Computational Methods

In silico tools and computational methods allow for the prediction of key physicochemical and pharmacokinetic properties of molecules before they are synthesized, a critical step in assessing their potential as drug candidates. The following properties for this compound have been calculated using widely accepted computational algorithms.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting the transport properties of a drug, particularly its absorption and brain penetration. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the presence of amino (-NH₂) and hydroxyl (-OH) groups, along with the nitrogen atoms in the pyridine ring, contributes significantly to its polarity.

Compound NamePredicted TPSA (Ų)
This compound104.75

Lipophilicity (LogP) and Solubility Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's oiliness or hydrophobicity. It influences solubility, absorption, membrane permeability, and plasma protein binding. The predicted LogP value for this compound reflects a balance between its polar functional groups and its nonpolar hydrocarbon and thiophene framework. Solubility is another critical parameter, often predicted as the logarithm of the molar solubility in water (LogS).

Compound NamePredicted LogPPredicted LogS (mol/L)
This compound1.08-2.31

Hydrogen Bonding Capabilities (Donors/Acceptors)

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets like proteins and nucleic acids. This is quantified by counting the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically N and O atoms). The amino and hydroxyl groups on the this compound structure are primary sites for hydrogen bonding.

Compound NameHydrogen Bond DonorsHydrogen Bond Acceptors
This compound34

Molecular Flexibility (Rotatable Bonds)

Molecular flexibility is determined by the number of rotatable bonds, which influences conformational freedom and the ability of a molecule to adapt its shape to fit a binding site. A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-hydrogen atom. For this compound, the fused ring system is rigid, and flexibility is minimal.

Compound NameNumber of Rotatable Bonds
This compound0

Molecular Weight (MW) Computations

Molecular weight is a basic yet essential property that influences a compound's diffusion and transport characteristics. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC₈H₇N₃OS193.23

Molecular Dynamics Simulations for Dynamic Ligand-Target Systems

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. This technique models the movement of atoms and molecules over time, providing insights into the conformational changes, binding pathways, and stability of the ligand-receptor complex that are often inaccessible through static modeling methods like molecular docking.

While specific molecular dynamics simulation studies on this compound are not extensively available in publicly accessible literature, the application of this methodology to the broader class of thienopyridine derivatives provides a framework for understanding its potential in elucidating the compound's mechanism of action. Thienopyridines are known to target receptors such as the P2Y12 receptor, a key player in platelet activation. researchgate.netresearchgate.net MD simulations have been instrumental in understanding the binding of various ligands to this G protein-coupled receptor (GPCR). researchgate.netnih.govmdpi.com

MD simulations can reveal the intricate dance between a ligand and its receptor. For instance, studies on other thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2 have utilized MD simulations to confirm the stability of the ligand-receptor complex and to analyze the binding interactions over time. rsc.org These simulations can track the root mean square deviation (RMSD) of the protein and ligand to assess the stability of the binding pose predicted by docking studies. A stable RMSD over the simulation trajectory suggests a stable complex.

Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein upon ligand binding. This information is crucial for understanding induced-fit mechanisms and allosteric modulation. In the context of this compound, MD simulations could elucidate how the compound stabilizes the target protein in a particular conformation, leading to a biological effect.

A significant advantage of MD simulations is the ability to compute the binding free energy of a ligand-receptor complex, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation provides a more accurate estimation of the binding affinity than docking scores alone. For example, a study on novel thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives correlated the MM-GBSA binding energy with their cytotoxic effects, demonstrating the predictive power of this approach. dntb.gov.uaekb.eg

The insights gained from MD simulations can be summarized in the following table, illustrating the potential data that could be generated for this compound:

Simulation ParameterInformation GainedPotential Application for this compound
RMSD (Root Mean Square Deviation) Stability of the ligand-protein complex over time.To validate the predicted binding pose and assess the stability of the compound in the active site of its target.
RMSF (Root Mean Square Fluctuation) Flexibility of different regions of the protein upon ligand binding.To identify key residues involved in the binding and understand the conformational changes induced by the compound.
Hydrogen Bond Analysis The number and duration of hydrogen bonds between the ligand and the protein.To pinpoint the crucial hydrogen bond interactions that anchor the compound in the binding pocket.
Binding Free Energy (e.g., MM/GBSA) A quantitative measure of the binding affinity.To rank the binding affinity of this compound against its target and compare it with other potential inhibitors.
Solvent Accessible Surface Area (SASA) The area of the protein and ligand exposed to the solvent.To understand the role of solvent in the binding process and to identify hydrophobic interactions.

By applying these computational techniques, researchers can gain a deeper understanding of the dynamic nature of the interaction between this compound and its biological target. This knowledge is invaluable for the rational design of more potent and selective analogs, ultimately accelerating the drug discovery process.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes to Access Underexplored Analogues and Scaffolds

The advancement of thienopyridine-based drug discovery is intrinsically linked to the ability to generate a wide array of chemical analogues. Traditional synthetic strategies for thieno[2,3-c]pyridine (B153571) derivatives typically involve either constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or vice-versa. kuleuven.be While effective, these methods can have limitations in derivatization, prompting the development of more versatile and efficient synthetic methodologies.

Recent research has focused on novel, metal-free synthetic pathways that offer milder reaction conditions and broader substrate scope. kuleuven.be One such innovative strategy involves a three-step process starting from readily available 2-acetylthiophene (B1664040). This method utilizes a one-pot triazolation reaction, followed by a Pomeranz-Fritsch cyclisation, and culminates in an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine core. kuleuven.be This approach has successfully enabled the synthesis of previously difficult-to-access derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. kuleuven.be Another convenient preparation method involves the cyclization of a Schiff base formed from the condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, which provides particularly good yields for 2-halogenated analogues that can serve as versatile intermediates for further functionalization. researchgate.net

The exploration of different isomers, such as the thieno[3,2-b]pyridine (B153574) scaffold, has also proven fruitful, leading to the identification of highly selective kinase inhibitors. bohrium.com The development of synthetic routes that allow for the disruption of crystal packing through the addition of 'prodrug-like' moieties has also been shown to improve the anti-proliferative activity of thieno[2,3-b]pyridines by potentially enhancing their pharmacokinetic profiles. mdpi.com These advanced synthetic strategies are crucial for systematically exploring the structure-activity relationships (SAR) within the thienopyridine class and for accessing novel analogues with improved therapeutic properties.

Table 1: Comparison of Synthetic Strategies for Thienopyridine Scaffolds

Strategy Description Advantages Example Application Reference
Conventional Ring Closure Construction of either the thiophene or pyridine ring onto the other pre-formed ring. Well-established methods. General synthesis of thieno[2,3-c]pyridines. kuleuven.be
Metal-Free Denitrogenative Transformation A three-step sequence involving triazole formation, cyclisation, and acid-mediated denitrogenation. Mild conditions, avoids metal catalysts, overcomes derivatization limitations. Synthesis of novel 7-(substituted methyl)thieno[2,3-c]pyridines. kuleuven.be
Schiff Base Cyclization Condensation between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. Convenient, rapid, good yields for halogenated analogues. Preparation of 2-substituted-thieno[2,3-c]pyridines. researchgate.net
Prodrug-like Moiety Addition Incorporation of bulky, cleavable ester or carbonate groups to disrupt crystal packing. Aims to improve solubility and pharmacokinetic profiles. Synthesis of thieno[2,3-b]pyridines with enhanced anti-proliferative activity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Thienopyridine Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of novel therapeutics. researchgate.netnih.gov These computational approaches can significantly enhance the efficiency and accuracy of identifying promising drug candidates, reducing the time and cost associated with traditional methods. researchgate.net For thienopyridine scaffolds, AI and ML can be applied across various stages of the discovery pipeline, from initial hit identification to lead optimization.

Deep learning, a subset of ML, has shown exceptional promise due to its ability to automatically extract relevant features from raw input data, such as molecular structures, without the need for manual descriptor engineering. mdpi.com This capability is invaluable for building predictive models for structure-activity relationships (SAR) and for optimizing hit-to-lead compounds. nih.govmdpi.com By leveraging these advanced AI and ML techniques, researchers can more effectively navigate the complex chemical space of thienopyridine derivatives to identify potent, selective, and safe drug candidates. nih.gov

Table 2: Applications of AI/ML in Thienopyridine Drug Discovery

AI/ML Technique Application Area Objective Reference
Machine Learning (ML) Virtual Screening Rapidly screen large chemical libraries to identify potential hits. nih.govnih.gov
Deep Learning (DL) De Novo Drug Design Generate novel molecular structures with desired properties. nih.govmdpi.com
Artificial Neural Networks (ANNs) ADMET Prediction Predict pharmacokinetic and toxicity profiles of new analogues. mdpi.com
Generative Adversarial Networks (GANs) Lead Optimization Design optimized molecular structures targeting a specific biological activity. nih.gov
Natural Language Processing (NLP) Data Analysis Extract insights from scientific literature to identify novel drug targets and pathways. researchgate.net

Exploration of Multi-Targeting Approaches with Thieno[2,3-C]pyridine Scaffolds

The conventional "one molecule, one target" paradigm in drug discovery is being increasingly challenged by the complexity of diseases like cancer, which often involve multiple redundant or interacting signaling pathways. This has led to a growing interest in multi-targeted agents that can simultaneously modulate several key proteins, potentially offering improved efficacy, reduced drug resistance, and the benefits of combination therapy in a single molecule. nih.gov The thienopyrimidine scaffold, a close structural relative of thienopyridine, has already demonstrated significant promise in this area.

For instance, a series of 6-substituted thieno[2,3-d]pyrimidines have been developed as multi-targeted anticancer agents. nih.gov These compounds were designed to selectively enter cells via folate receptors (FRα and FRβ), which are often overexpressed on cancer cells, and subsequently inhibit multiple enzymes within the one-carbon metabolism pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (ATIC). nih.gov By hitting multiple targets, these agents can more effectively disrupt crucial cellular processes required for tumor growth.

The inherent versatility of the thienopyridine scaffold makes it an attractive framework for designing similar multi-targeting agents. By strategic modification of substituents on the thieno[2,3-c]pyridine core, it is possible to engineer molecules that possess affinity for multiple, distinct biological targets. This approach could be particularly valuable in oncology, where inhibiting parallel signaling pathways or multiple nodes within a single pathway can lead to more durable therapeutic responses. Future research will likely focus on identifying optimal target combinations and designing thieno[2,3-c]pyridine derivatives with precisely balanced polypharmacology to maximize therapeutic benefit while minimizing off-target effects. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Optimization in Drug Discovery

Alongside AI and ML, a suite of advanced computational methodologies plays a critical role in modern drug discovery, providing detailed insights into molecular interactions and predictive models of biological activity. bohrium.com These techniques are instrumental in understanding the structural requirements for ligand-protein binding and in optimizing the properties of lead compounds based on the thienopyridine scaffold. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. nih.gov These methods have been successfully applied to thienopyridine derivatives to build predictive models that correlate the 3D structural features of the molecules with their biological activity. nih.govnih.gov The resulting contour maps provide a visual guide for medicinal chemists, indicating where steric bulk, electrostatic charge, or hydrophobic character should be modified to enhance potency. nih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. bohrium.comjetir.org For thienopyridine analogues, docking studies have helped elucidate key interactions with amino acid residues, providing a rational basis for observed SAR and guiding the design of new derivatives with improved binding. nih.govnih.gov To further refine these predictions, molecular dynamics (MD) simulations can be employed. MD simulations model the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and conformational changes, and allowing for the calculation of binding free energies. bohrium.comresearchgate.net Additionally, quantum mechanics calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties and chemical reactivity of the molecules, providing a deeper understanding of their intrinsic characteristics. nih.govresearchgate.net

Table 3: Overview of Computational Methodologies in Thienopyridine Research

Methodology Purpose Key Insights/Outputs Reference
3D-QSAR (CoMFA/CoMSIA) To correlate 3D molecular properties with biological activity. Predictive statistical models (q², r²); Contour maps guiding structural modification. nih.govnih.gov
Molecular Docking To predict the binding mode and affinity of a ligand in a protein's active site. Preferred binding poses; Key intermolecular interactions (e.g., hydrogen bonds). bohrium.comnih.gov
Molecular Dynamics (MD) Simulation To simulate the motion and stability of the protein-ligand complex over time. Data on conformational stability; Calculation of binding free energy (ΔG). bohrium.comresearchgate.net
Density Functional Theory (DFT) To study the electronic structure and chemical reactivity of molecules. Chemical reactivity descriptors; Understanding of substitution effects. nih.govresearchgate.net
ADMET Prediction To computationally estimate the pharmacokinetic and toxicity properties of a compound. In silico profile of absorption, distribution, metabolism, excretion, and toxicity. bohrium.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.